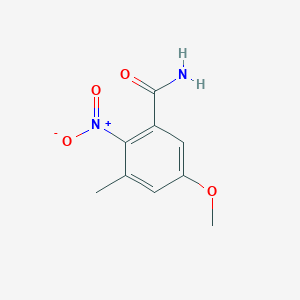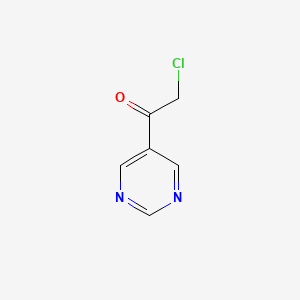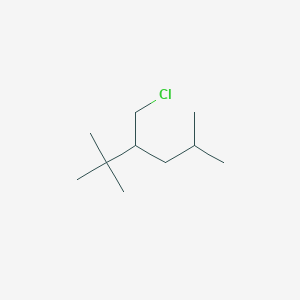
3-(Chloromethyl)-2,2,5-trimethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-2,2,5-trimethylhexane is an organic compound characterized by a chloromethyl group attached to a hexane backbone with three methyl groups. This compound is part of the organochlorine family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,2,5-trimethylhexane typically involves the chloromethylation of 2,2,5-trimethylhexane. This process can be carried out using chloromethyl methyl ether (CH3OCH2Cl) or chlorotrimethylsilane (C3H9ClSi) as chloromethylating agents, with metallic chlorides such as FeCl3, ZnCl2, or SnCl4 acting as catalysts . The reaction is usually conducted under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce reaction times .
化学反応の分析
Types of Reactions
3-(Chloromethyl)-2,2,5-trimethylhexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like ammonia or primary amines in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Amines, thiols, or ethers.
Oxidation: Alcohols or carboxylic acids.
Reduction: Alkanes or alkenes.
科学的研究の応用
3-(Chloromethyl)-2,2,5-trimethylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways involving chloromethyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and other materials with specific chemical properties.
作用機序
The mechanism of action of 3-(Chloromethyl)-2,2,5-trimethylhexane involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, where it acts as an electrophile, attracting nucleophiles to form new bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile involved in the reaction .
類似化合物との比較
Similar Compounds
3-(Chloromethyl)benzoyl chloride: Another chloromethyl compound used in organic synthesis.
2-Chloromethyl-4-methoxyl-3,5-dimethyl pyridine: A compound with similar chloromethyl functionality but different structural properties.
Uniqueness
3-(Chloromethyl)-2,2,5-trimethylhexane is unique due to its specific hexane backbone with three methyl groups, which imparts distinct chemical properties and reactivity compared to other chloromethyl compounds. This structural uniqueness makes it valuable in specialized synthetic applications and research studies .
特性
分子式 |
C10H21Cl |
|---|---|
分子量 |
176.72 g/mol |
IUPAC名 |
3-(chloromethyl)-2,2,5-trimethylhexane |
InChI |
InChI=1S/C10H21Cl/c1-8(2)6-9(7-11)10(3,4)5/h8-9H,6-7H2,1-5H3 |
InChIキー |
IUYWQXSOBFSXBL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CCl)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Aminomethyl)-1,1-dioxo-1lambda6-thian-4-yl]aceticacid](/img/structure/B13245987.png)
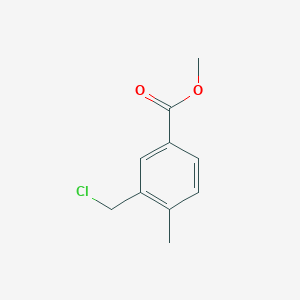
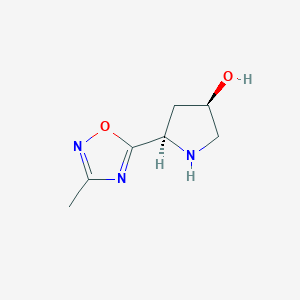
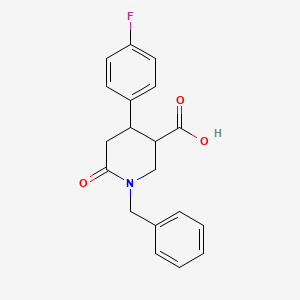
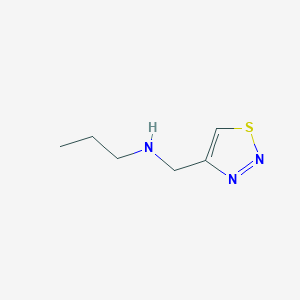
![1-[(1-Aminopropan-2-YL)sulfanyl]-4-chlorobenzene](/img/structure/B13246014.png)
![N-{2-[(2-ethylbutyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13246019.png)
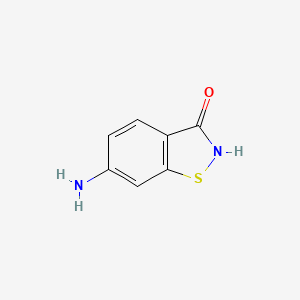
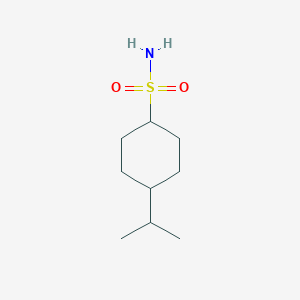

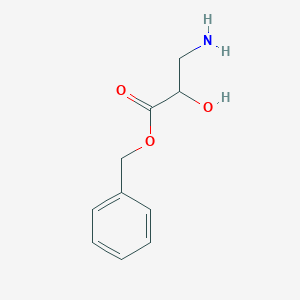
![2-{[(2,4-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13246052.png)
